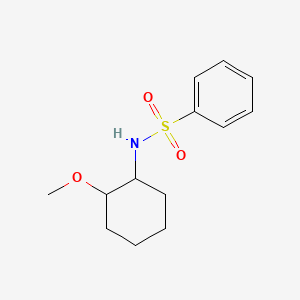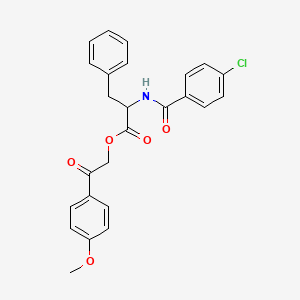
N-(2-methoxycyclohexyl)benzenesulfonamide
説明
N-(2-methoxycyclohexyl)benzenesulfonamide, commonly known as MOCH or MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, MOCH has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
作用機序
MOCH acts as an NMDA receptor antagonist, which means it blocks the activity of this receptor. This results in a decrease in the activity of glutamate, an excitatory neurotransmitter, which can lead to a decrease in neuronal activity. This mechanism of action is similar to that of ketamine, another dissociative drug that has been studied for its potential therapeutic applications.
Biochemical and Physiological Effects
MOCH has been shown to produce dissociative and hallucinogenic effects in humans. These effects are similar to those produced by other dissociative drugs such as ketamine and phencyclidine (PCP). MOCH has also been shown to produce analgesic effects, which may be due to its activity at the NMDA receptor.
実験室実験の利点と制限
One advantage of using MOCH in lab experiments is that it has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that MOCH has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal studies to humans.
将来の方向性
There are several directions for future research on MOCH. One area of interest is its potential therapeutic applications, particularly in the field of neuroscience. Further studies are needed to determine the efficacy and safety of MOCH as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of new drugs that are based on the structure of MOCH. These drugs may have improved therapeutic properties and reduced side effects compared to MOCH. Finally, more research is needed to understand the long-term effects of MOCH use, particularly in humans.
科学的研究の応用
MOCH has been studied for its potential therapeutic applications, particularly in the field of neuroscience. Studies have shown that MOCH has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This suggests that MOCH may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(2-methoxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKIDUARYKGAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[1-(3-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970997.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3971003.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971005.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3971039.png)
![4-(4,5-dimethyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971054.png)
![4-(4,5-dimethyl-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971060.png)

![4-chloro-3-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3971080.png)
![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B3971085.png)

![2-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971098.png)
![N-benzyl-1-[(3-methylphenoxy)acetyl]-N-(2-phenylethyl)-4-piperidinamine oxalate](/img/structure/B3971101.png)
![ethyl 2-{[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3971107.png)